molecular formula C21H21N3O4 B5059587 4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid

4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid

Cat. No. B5059587
M. Wt: 379.4 g/mol
InChI Key: KZQSSDATSUZMMO-UHFFFAOYSA-N
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Description

The compound “4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid” is an organic compound . It has a molecular formula of C21H21N3O4 . The average mass of this compound is 379.409 Da and its mono-isotopic mass is 379.153198 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies . For instance, amides of 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]-pyrimidine-5-carboxylic acid and their derivatives have been synthesized . Some of these compounds have displayed strong analgesic activity .


Molecular Structure Analysis

The molecular structure of “4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid” can be analyzed using various techniques such as X-ray diffraction and DFT . The geometry around the tin atom in organotin(IV) complexes of similar compounds has been deduced from both solid and solution studies .


Chemical Reactions Analysis

The chemical reactions involving “4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid” can be studied using various methods . For example, the reaction course of diethyl 2-chloro-6-methylpipridine-3,5-dicarboxylate with N-amino and N-hydroxyalkyl derivatives of thiourea has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid” can be analyzed using various techniques . For instance, its spectra can be studied using NMR .

Scientific Research Applications

Reactions at the Benzylic Position

This compound can undergo reactions at the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. Reactions at this position can be either SN1 or SN2, depending on the type of benzylic halide .

Synthesis of Aminosuccinimides

The compound can react with secondary amines by the aza-Michael reaction, which allows for the synthesis of unknown 3-R2-aminosuccinimides . This reaction is a useful method for the synthesis of aminosuccinimides, which have various applications in medicinal chemistry.

Fabrication of Sensor Probes

The compound can be used in the fabrication of maleimide-derivatized graphene quantum dots (M-GQDs) and zinc phthalocyanine (2) as novel sensor probes . These probes can selectively detect biothiols (cysteine, homocysteine or glutathione) through the rapid and specific Michael addition reaction between biothiols and the maleimide-derivatized probes .

Synthesis of Other Derivatives

The compound can be used as a starting material for the synthesis of other derivatives. For example, it can be used to synthesize esters and amides of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and -phenylacetic acids .

Halogenation Reactions

The compound can undergo halogenation reactions, which involve the addition of halogens to the compound . Halogenation reactions are important in the synthesis of various organic compounds.

Synthesis of Novel Sensor Probes

The compound can be used in the synthesis of novel sensor probes for the selective detection of biothiols . Biothiols are important biomolecules that play crucial roles in many biological processes.

Future Directions

The future directions in the research of “4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid” could involve the synthesis of new derivatives , further investigation of its physical and chemical properties , and exploration of its potential applications in various fields.

properties

IUPAC Name

4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-19-14-18(20(26)24(19)17-8-6-15(7-9-17)21(27)28)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSSDATSUZMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid

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